6-((4-(Dimethylamino)phenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5579046 is a chemical compound with specific properties and applications in various scientific fields. It is important to understand its synthesis, reactions, applications, and mechanism of action to fully appreciate its significance.
Preparation Methods
The preparation of BRN 5579046 involves several synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . Another method involves preparative high-performance liquid chromatography (HPLC), which is a mainstay in the isolation and purification of natural products . These methods ensure the purity and quality of the compound for further use.
Chemical Reactions Analysis
BRN 5579046 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include alkali metal chloride and chlorobenzene . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting Benzo (B) thiophene with chlorobenzene can yield 3-chlorobenzo [B]-2-thiophenecarboxylic acid .
Scientific Research Applications
BRN 5579046 has numerous scientific research applications across different fields:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It acts as a catalyst in certain chemical reactions, facilitating various biological processes.
Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 5579046 involves its interaction with specific molecular targets and pathways. For instance, it may act as a local anesthetic by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibers located in the respiratory passages, lungs, and pleura . This action helps in reducing symptoms such as coughing.
Comparison with Similar Compounds
BRN 5579046 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: Used as a starting material or intermediate in organic synthesis reactions.
3-Formylthiophene-2-boronic acid: Used as a catalyst in organic synthesis reactions and as a fluorescent probe in biological systems.
BRN 5579046 stands out due to its specific applications in various fields and its unique chemical properties.
Properties
CAS No. |
95356-79-9 |
---|---|
Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
(6E)-6-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C14H14N4OS/c1-9-15-16-14-18(9)13(19)12(20-14)8-10-4-6-11(7-5-10)17(2)3/h4-8H,1-3H3/b12-8+ |
InChI Key |
ANOVIYAUKCYVQS-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=NN=C2N1C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Canonical SMILES |
CC1=NN=C2N1C(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.